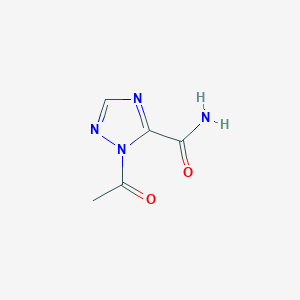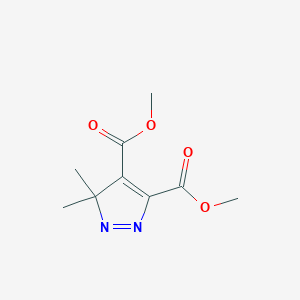![molecular formula C10H12N2 B12882650 [4-(Dimethylamino)phenyl]acetonitrile CAS No. 34906-70-2](/img/structure/B12882650.png)
[4-(Dimethylamino)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-(Dimethylamino)benzaldehyde with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, leading to the formation of the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of 2-(4-(Dimethylamino)phenyl)acetonitrile may involve large-scale reactions using automated reactors. The process often includes the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)phenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)phenylacetic acid
Uniqueness
2-(4-(Dimethylamino)phenyl)acetonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Propiedades
Número CAS |
34906-70-2 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3 |
Clave InChI |
YUJKBNUEQVXKGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
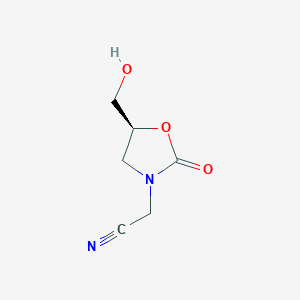

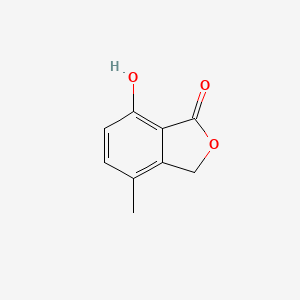
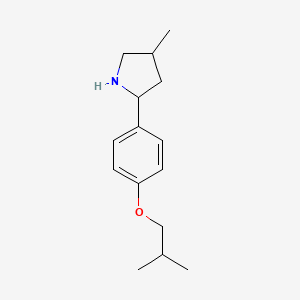
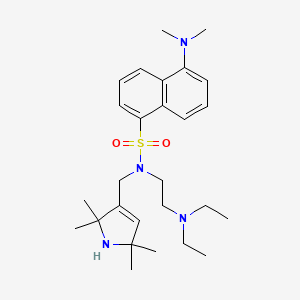
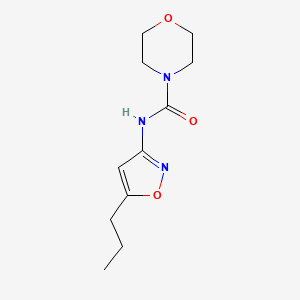
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
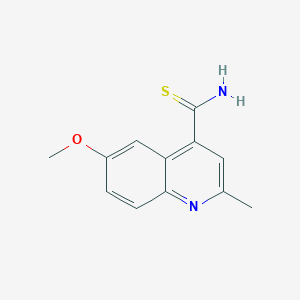
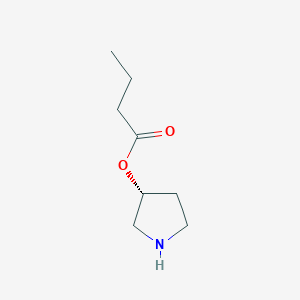
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
